molecular formula C7H9O2P B7774518 benzylphosphinic acid

benzylphosphinic acid

Cat. No.: B7774518
M. Wt: 156.12 g/mol
InChI Key: PHIBEYMUALDAQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzylphosphinic acid is an organophosphorus compound characterized by the general formula C₆H₅CH₂P(O)OHR, where R represents an organic substituent (e.g., methyl, phenyl). Unlike phosphonic acids (R-P(O)(OH)₂), phosphinic acids feature two organic groups bonded to the phosphorus atom (R'P(O)OHR'') . This structural distinction confers unique physicochemical properties, such as enhanced hydrolytic stability compared to phosphonic acids, making them valuable in biochemical and materials science applications .

Properties

IUPAC Name

benzylphosphinic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9O2P/c8-10(9)6-7-4-2-1-3-5-7/h1-5,10H,6H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHIBEYMUALDAQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CP(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9O2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and General Procedure

The hydrolysis of aralkyl dialkyl phosphonates represents the most widely adopted method for synthesizing benzylphosphinic acid. This approach involves refluxing a dialkyl phosphonate precursor (e.g., benzyl diethyl phosphonate) with a concentrated mineral acid, typically hydrochloric acid (HCl), under controlled conditions. The reaction proceeds via acid-catalyzed cleavage of the ester groups, yielding the corresponding phosphonic acid and an alkyl alcohol byproduct:

Benzyl-P(O)(OR)2+2H2OHClBenzyl-P(O)(OH)2+2ROH\text{Benzyl-P(O)(OR)}2 + 2\text{H}2\text{O} \xrightarrow{\text{HCl}} \text{Benzyl-P(O)(OH)}_2 + 2\text{ROH}

Key Steps:

  • Reactant Preparation : Benzyl diethyl phosphonate is dissolved in anhydrous ether or tetrahydrofuran (THF) to enhance solubility.

  • Acid Hydrolysis : Concentrated HCl (37–40%) is added dropwise, and the mixture is refluxed for 4–40 hours.

  • Isolation : Upon cooling, solid this compound crystallizes and is collected via vacuum filtration.

  • Purification : The crude product is washed with cold water and dried under reduced pressure (20–50 mmHg) at 50°C.

Optimization and Yield

Experimental data from patent US20070004937A1 demonstrate that reflux duration and acid strength critically influence yield:

ParameterOptimal RangeYield (%)
HCl Concentration37–40%80–85
Reflux Time5–20 hours82–87
Temperature80–120°C80–84

Prolonged reflux (>20 hours) marginally increases yield but risks decomposition, while shorter durations (<4 hours) leave unreacted starting material. Substituting HCl with sulfuric acid (H₂SO₄) or nitric acid (HNO₃) reduces yields to 70–75% due to competing sulfonation or nitration side reactions.

Reaction of Aryl Phosphorus Dihalides with Nitric Acid

Synthetic Pathway

This method employs benzene phosphorus dichloride (C₆H₅PCl₂) as the starting material, which undergoes oxidative hydrolysis in dilute nitric acid:

C6H5PCl2+3H2OHNO3C6H5P(O)(OH)2+2HCl+NOx\text{C}6\text{H}5\text{PCl}2 + 3\text{H}2\text{O} \xrightarrow{\text{HNO}3} \text{C}6\text{H}5\text{P(O)(OH)}2 + 2\text{HCl} + \text{NO}_x

Critical Conditions:

  • Temperature Control : The exothermic reaction requires maintaining temperatures below 50°C during reagent addition to prevent runaway side reactions.

  • Acid Ratio : A nitric acid-to-water ratio of 1:4 (w/w) ensures sufficient oxidative power without excessive corrosivity.

  • Workup : Residual NO₃⁻ ions are removed by washing with deionized water, and the product is vacuum-dried.

Scalability and Challenges

A 250 mL-scale synthesis reported in US20070004937A1 achieved an 84% yield (30.52 g) with a melting point of 163–165°C. However, this method faces limitations:

  • Byproduct Management : NOₓ gas emissions necessitate fume hoods or scrubbers.

  • Safety Risks : Handling benzene phosphorus dichloride requires stringent moisture control to avoid violent hydrolysis.

Grignard Reagent-Mediated Synthesis

Methodology Overview

A third route, detailed in patent CN103073578A, utilizes diethyl phosphite and a benzyl Grignard reagent (e.g., benzylmagnesium chloride):

HP(O)(OEt)2+2BnMgClBn2P(O)H+2EtMgCl\text{HP(O)(OEt)}2 + 2\text{BnMgCl} \rightarrow \text{Bn}2\text{P(O)H} + 2\text{EtMgCl}

Procedure:

  • Grignard Formation : Benzyl chloride reacts with magnesium in anhydrous ether.

  • Nucleophilic Attack : Diethyl phosphite is added dropwise at 0–5°C to minimize side reactions.

  • Oxidative Hydrolysis : The intermediate dibenzyl phosphine oxide is refluxed in carbon tetrachloride (CCl₄)/water to yield this compound.

Yield and Practical Considerations

This method achieves 85% purity after recrystallization but requires multiple purification steps. Key drawbacks include:

  • Solvent Toxicity : CCl₄ poses environmental and health risks, necessitating substitution with greener solvents.

  • Cost : Grignard reagents increase raw material expenses compared to acid hydrolysis routes.

Comparative Analysis of Methods

MethodYield (%)Reaction Time (h)CostScalabilityEnvironmental Impact
Acid Hydrolysis80–874–40LowHighModerate (HCl waste)
Nitric Acid Oxidation80–841.5–2MediumMediumHigh (NOₓ emissions)
Grignard Reagent75–856–12HighLowHigh (CCl₄ use)

Chemical Reactions Analysis

Types of Reactions: Benzylphosphinic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form benzylphosphonic acid.

    Reduction: Reduction reactions can convert this compound to other derivatives.

    Substitution: It can participate in substitution reactions where the benzyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products: The major products formed from these reactions include benzylphosphonic acid, reduced phosphinic derivatives, and various substituted phosphinic acids.

Scientific Research Applications

Drug Development

Benzylphosphinic acid and its derivatives have been investigated for their bioactive properties, particularly in drug design. The phosphonic acid group is known for its ability to mimic phosphate groups in biological systems, making it suitable for developing pro-drugs and active pharmaceutical ingredients.

  • Bone Targeting : Compounds containing phosphonic acids, including this compound, have been utilized in drugs targeting bone diseases such as osteoporosis. These compounds can bind to calcium ions, enhancing their localization in bone tissue and improving therapeutic efficacy .
  • Antimicrobial Activity : Research indicates that phosphonic acids exhibit antimicrobial properties. This compound derivatives have been studied for their potential as antibiotics and antifungal agents, contributing to the fight against resistant strains of bacteria .

Materials Science

This compound is also significant in materials science, particularly in the modification of surfaces and the development of new materials.

  • Surface Modification : The ability of this compound to form self-assembled monolayers (SAMs) on metal oxides like zinc oxide (ZnO) has been explored for applications in organic electronics. These SAMs improve the electrical properties and stability of devices such as organic solar cells .
  • Hybrid Materials : The coordination chemistry of this compound allows it to be integrated into hybrid materials. These materials can exhibit enhanced mechanical properties and functionality, making them suitable for various applications including sensors and catalysts .

Biomedical Engineering

In biomedical applications, this compound plays a crucial role in enhancing the biocompatibility and functionality of medical implants.

  • Bone Grafting : Functionalization of titanium implants with phosphonic acids has shown promise in improving osseointegration—the integration between bone and implant materials. Studies indicate that grafting titanium with this compound enhances osteoblast cell adhesion and proliferation, facilitating better bone healing .
  • Drug Delivery Systems : this compound can be utilized in designing drug delivery systems that target specific tissues or cells. Its ability to form stable complexes with metal ions can be exploited to create responsive drug carriers that release therapeutic agents under specific physiological conditions .

Analytical Chemistry

The unique properties of this compound make it valuable in analytical chemistry, particularly in chromatography.

  • Chiral Separations : Phosphonic acids are employed as chiral selectors in chromatography, aiding in the separation of enantiomers. This compound derivatives have been investigated for their effectiveness in enhancing resolution during chiral separations .

Summary Table of Applications

Application AreaSpecific Use CasesBenefits
Drug DevelopmentBone-targeting drugs, antimicrobial agentsImproved localization and efficacy
Materials ScienceSurface modification for electronic devicesEnhanced electrical properties
Biomedical EngineeringTitanium implant functionalizationImproved osseointegration
Analytical ChemistryChiral separation in chromatographyEnhanced resolution

Mechanism of Action

The mechanism of action of benzylphosphinic acid involves its interaction with molecular targets through its phosphorus atom. It can form coordination complexes with metals, influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzylphosphinic Acid Derivatives and Related Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Features Applications References
Benzyl(methyl)phosphinic acid C₈H₁₁O₂P 170.14 Unsymmetrical R’=benzyl, R’’=methyl; hydrolytically stable Enzyme inhibitors, biochemical probes
Benzyl(phenyl)phosphinic acid C₁₃H₁₃O₂P 232.21 Aromatic R’’=phenyl; forms 2D hydrogen-bonded networks Coordination polymers, materials science
Phenylphosphinic acid C₆H₇O₂P 142.09 Symmetrical R’=R’’=phenyl; high acidity (pKa ~1.8) Catalysis, flame retardants
Benzylphosphonic acid C₇H₉O₃P 172.11 Phosphonic acid (R-P(O)(OH)₂); less stable than phosphinic analogues Ligand in metal catalysis

Key Comparisons

Stability and Reactivity :

  • Phosphinic acids (e.g., benzyl(methyl)phosphinic acid) exhibit superior hydrolytic stability compared to phosphonic acids (e.g., benzylphosphonic acid) due to their reduced susceptibility to nucleophilic attack .
  • Symmetrical phosphinic acids (e.g., phenylphosphinic acid) are more acidic than unsymmetrical derivatives, influencing their reactivity in catalytic processes .

Synthetic Accessibility :

  • Unsymmetrical phosphinic acids (e.g., benzyl(methyl)phosphinic acid) require multi-step methodologies to avoid symmetrical byproducts, whereas phosphonic acids are often synthesized via direct oxidation of phosphonites .

Biochemical Efficacy :

  • Benzyl-substituted phosphinic acids show enhanced enzyme inhibition compared to phenyl or methyl derivatives due to the benzyl group’s steric and electronic effects .
  • Phosphinic peptides derived from this compound are more potent MMP inhibitors than phosphonamidic analogues .

Material Properties :

  • Benzyl(phenyl)phosphinic acid forms robust 2D coordination polymers via O–H⋯O=P hydrogen bonds, whereas phenylphosphinic acid’s symmetrical structure limits its versatility in MOF design .

Research Findings

  • Enzyme Inhibition : Benzyl(methyl)phosphinic acid inhibits MMP-3 with an IC₅₀ of 0.8 µM, outperforming phenylphosphinic acid (IC₅₀ >10 µM) due to optimal steric bulk .
  • Thermal Stability : Benzyl(phenyl)phosphinic acid decomposes at 220°C, higher than phenylphosphinic acid (180°C), attributed to stronger intermolecular interactions .

Q & A

Q. What are the established synthetic routes for benzylphosphinic acid, and what experimental parameters critically influence yield and purity?

this compound is commonly synthesized via the reaction of benzaldehyde with red phosphorus in the presence of hydroiodic acid (HI) under reflux conditions. Key considerations include controlling reaction time and temperature to minimize byproducts like phosphoric acid, which necessitates purification via recrystallization or chromatography . Alternative methods, such as mechanochemical approaches for related phosphonic acids, highlight the importance of solvent selection and oxidation conditions . Researchers should report detailed reaction parameters (e.g., molar ratios, reflux duration) to ensure reproducibility .

Q. How should researchers characterize the structural identity and purity of this compound in compliance with academic standards?

For novel compounds, characterization must include nuclear magnetic resonance (NMR) spectroscopy (¹H, ³¹P), elemental analysis, and mass spectrometry. Known compounds require cross-referencing with databases like the NIST Chemistry WebBook for spectral validation . Purity assessment via high-performance liquid chromatography (HPLC) or melting point analysis is critical, especially when byproducts like phosphoric acid are present .

Q. What are the best practices for designing experiments to study this compound’s reactivity in coordination chemistry?

Experimental design should prioritize ligand-to-metal ratio optimization, pH control, and solvent selection (e.g., aqueous vs. organic media). Researchers must include control experiments to isolate the compound’s specific contributions from competing reactions. Systematic variation of parameters (e.g., temperature, counterions) and comparison with analogous phosphinic acids (e.g., phenylphosphinic acid) can elucidate mechanistic pathways .

Q. How can researchers ensure reproducibility when replicating published synthesis protocols for this compound?

Reproducibility requires meticulous documentation of reagent sources, equipment calibration, and environmental conditions (e.g., humidity). Adherence to guidelines like those in the Beilstein Journal of Organic Chemistry—detailing reaction setups, purification steps, and spectral data archiving—is essential. Cross-laboratory validation and open-access sharing of raw data (e.g., NMR spectra) further enhance reliability .

Advanced Research Questions

Q. What methodologies are effective in resolving contradictions in reported physicochemical properties (e.g., solubility, pKa) of this compound?

Discrepancies often arise from differences in measurement techniques (e.g., potentiometric vs. spectroscopic pKa determination). Researchers should conduct meta-analyses using systematic review frameworks (e.g., GRADE methodology) to evaluate study quality and identify confounding variables like impurity levels . Collaborative validation via interlaboratory studies with standardized protocols (e.g., NIST guidelines) is recommended .

Q. How can computational modeling complement experimental studies of this compound’s adsorption behavior on metal surfaces?

Density functional theory (DFT) simulations can predict adsorption energetics and binding modes, guiding experimental design. Researchers should validate models against experimental data (e.g., X-ray photoelectron spectroscopy) and account for solvent effects using implicit/explicit solvation models. Comparative studies with phenylphosphonic acid derivatives may reveal structure-activity trends .

Q. What strategies optimize this compound’s catalytic performance in asymmetric synthesis while minimizing decomposition?

Kinetic profiling under varying temperatures and catalyst loadings can identify stability thresholds. Ligand modification (e.g., introducing electron-withdrawing groups) may enhance robustness. In situ monitoring via techniques like FT-IR or Raman spectroscopy helps track decomposition pathways .

Q. How should researchers approach toxicity assessments of this compound when primary toxicological data are limited?

Extrapolate from structurally related organophosphorus compounds (e.g., phenylphosphonic acid) while acknowledging limitations in cross-class comparisons. Supplemental literature searches focusing on phosphinic acid derivatives and in vitro assays (e.g., cytotoxicity screens) can fill data gaps. Expert consensus via Delphi methods ensures balanced risk interpretations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.